molecular formula C15H10ClF3N2O B1272625 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile CAS No. 338407-10-6

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile

Cat. No. B1272625
CAS RN: 338407-10-6
M. Wt: 326.7 g/mol
InChI Key: OJPMQXDPMGPQGW-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile (hereafter referred to as ‘2-CPMA’) is an organic molecule that is used in a variety of scientific research applications. It is a small molecule that can be synthesized in a laboratory setting, and is used for a variety of purposes. 2-CPMA is a versatile compound that is used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are all important to consider.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Kinetics and Mechanism of Reactions : Kumar and Balachandran (2006) reported on the kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile, which shares structural similarities with the compound . Their study focuses on the formation of stable cations and investigates the mass law effect and special salt effect in these reactions (Kumar & Balachandran, 2006).

  • Development of Novel Compounds : Farouk, Ibrahim, and El-Gohary (2021) conducted research on the synthesis and chemical reactivity of related pyridine and phenyl compounds. They explored the potential of these compounds as building blocks for the construction of various nitrogen heterocycles, which indicates a similar potential for the compound (Farouk, Ibrahim, & El-Gohary, 2021).

  • Regioselective Synthesis : Raminelli, Liu, and Larock (2006) described a method for the regioselective synthesis of 3-(2-hydroxyphenyl)pyridines, a process that might be applicable to similar structures like the compound . Their method involves reactions with pyridine N-oxides, indicating potential pathways for the modification or synthesis of related compounds (Raminelli, Liu, & Larock, 2006).

Photochemical Applications

  • Photolysis and Formation of Heterocycles : Guizzardi, Mella, Fagnoni, and Albini (2000) explored the photolysis of similar structures, leading to the formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. This research demonstrates the potential for photochemical applications in the synthesis of novel compounds (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Coordination Chemistry

  • Complex Formation and Crystal Structure : Cibian, Bessette, O'Connor, Ferreira, and Hanan (2015) investigated the crystal structures of certain complexes that incorporate acetonitrile, suggesting potential applications of similar compounds in coordination chemistry (Cibian et al., 2015).

Future Directions

Trifluoromethylpyridine and its intermediates have wide-ranging potential applications, especially in the field of agrochemicals and pharmaceuticals . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O/c1-22-11-4-2-9(3-5-11)12(7-20)14-13(16)6-10(8-21-14)15(17,18)19/h2-6,8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPMQXDPMGPQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378765
Record name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338407-10-6
Record name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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